

# Deuruxolitinib clinical trial protocol THRIVE-AA1 THRIVE-AA2

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## Compound Focus: Deuruxolitinib

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## Clinical Trial Protocols: THRIVE-AA1 & THRIVE-AA2

The following table summarizes the core design elements of the two pivotal Phase 3 trials that supported the FDA approval of **deuruxolitinib**. [1]

Trial Characteristic	THRIVE-AA1 (NCT04518995) & THRIVE-AA2 (NCT04797650)
Study Design	Multinational, randomized, double-blind, placebo-controlled Phase 3 trials [2] [1]
Patient Population	Adults (18-65 years) with severe alopecia areata, defined as $\geq 50\%$ scalp hair loss (SALT score $\geq 50$ ) for more than six months [2] [1]

| **Interventions & Groups** | 1. LEQSELVI (**deuruxolitinib**) 8 mg twice daily (approved dose) 2. **Deuruxolitinib** 12 mg twice daily (not an approved dose) 3. Placebo twice daily [2] [1] | | **Treatment Duration** | 24-week primary treatment period, followed by a 4-week safety follow-up [2] [3] | | **Primary Endpoint** | Proportion of patients achieving a SALT score  $\leq 20$  (indicating 80% or more scalp hair coverage) at Week 24 [2] [1] | | **Key Secondary Endpoints** | • Proportion of "responders" ("satisfied" or "very satisfied") on the Satisfaction of Hair Patient-Reported Outcome (SPRO) at Week 24 • Proportion achieving

SALT score  $\leq 20$  at earlier timepoints (Weeks 20, 16, 12, 8) • Proportion achieving SALT score  $\leq 10$  (90% scalp hair coverage) [2] [1] |

## Efficacy and Safety Outcomes

The pooled results from the THRIVE-AA1 and AA-2 trials demonstrate the efficacy and safety of **deuruxolitinib** over the 24-week treatment period.

**Table 1: Primary Efficacy Outcomes at Week 24 (Pooled Results)** [2] [3] [1]

Efficacy Measure	Placebo	Deuruxolitinib 8 mg BID	Deuruxolitinib 12 mg BID
SALT Score $\leq 20$ (Primary Endpoint)	~1%	~30%	~41%
SALT Score $\leq 10$	~0%	~23%	~32%
SPRO Responders ("Satisfied/Very Satisfied")	~4.7%	~42%	~53%

*Note: SALT = Severity of Alopecia Tool; BID = twice daily; SPRO = Satisfaction of Hair Patient-Reported Outcome.*

**Table 2: Pooled Safety Overview (24 Weeks)** [3]

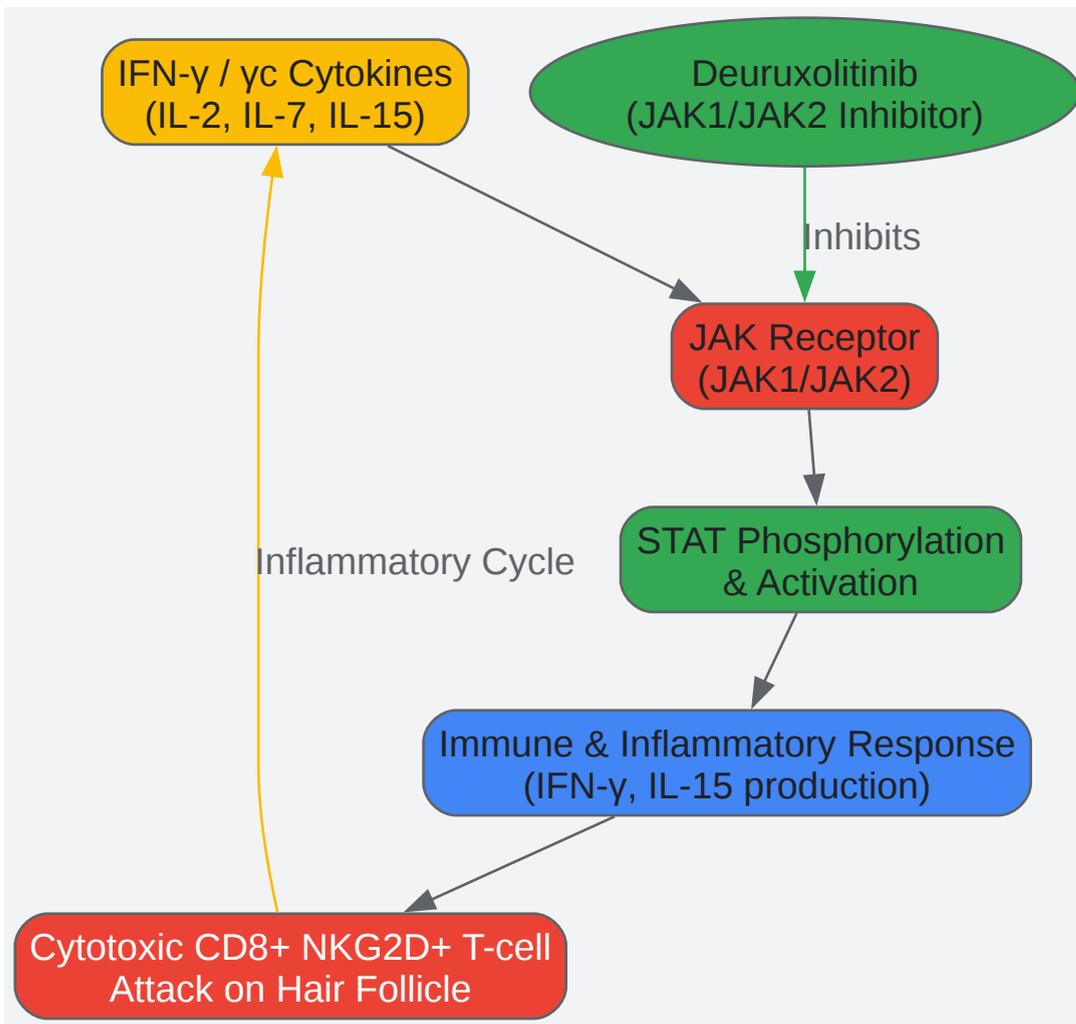
Safety Measure	Placebo (N=267)	Deuruxolitinib 8 mg BID (N=600)	Deuruxolitinib 12 mg BID (N=342)
Patients completing treatment	>90%	>90%	>90%
Discontinuation due to TEAEs	Low	Low	Low
Most common TEAEs		Elevated CPK, Headache, Acne (more frequent at 12 mg dose) [4]	

Safety Measure	Placebo (N=267)	Deuruxolitinib 8 mg BID (N=600)	Deuruxolitinib 12 mg BID (N=342)
Severity of TEAEs		>95% were mild to moderate in severity [3]	

Note: TEAEs = Treatment-Emergent Adverse Events; CPK = Creatinine Phosphokinase.

## Mechanistic Protocol: JAK-STAT Inhibition in Alopecia Areata

**Deuruxolitinib** is an oral, selective inhibitor of Janus kinase 1 and 2 (JAK1/JAK2). It is a deuterium-modified analog of ruxolitinib, which is designed to alter its pharmacokinetics. [4] The following diagram illustrates the hypothesized mechanism of action for JAK inhibitors like **deuruxolitinib** in disrupting the inflammatory cycle of alopecia areata.



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**Diagram: Proposed JAK-STAT Signaling Pathway in AA and Deuruxolitinib Mechanism.** The pathogenesis of AA involves increased levels of interferon-gamma (IFN- $\gamma$ ) and common gamma chain ( $\gamma$ c) cytokines. These cytokines bind to their receptors, activating intracellular JAK proteins, which phosphorylate and activate STAT molecules. This leads to the transcription of pro-inflammatory genes, amplifying the immune response and promoting the activation of cytotoxic T-cells that attack the hair follicle. **Deuruxolitinib** enters the cell and binds to JAK1 and JAK2, inhibiting their enzymatic activity and thus disrupting the entire inflammatory signaling cascade. [4] [5]

## Discussion for Drug Development Professionals

The development of **deuruxolitinib** represents a significant advancement in the treatment of severe AA. Key considerations for researchers and clinicians include:

- **Comparative Efficacy:** A 2024 network meta-analysis ranked **deuruxolitinib** highly among JAK inhibitors. For achieving a SALT75 response, the 12 mg dose ranked highest, while the approved 8 mg dose also showed notable efficacy. [5]
- **Safety and Tolerability:** The safety profile is consistent with the JAK inhibitor class. Acne was more common with the 12 mg dose. **Elevated creatine phosphokinase (CPK)** was a notable laboratory finding, though most events were asymptomatic or mild. [4] [3] Vigilant monitoring for long-term safety, as with all JAK inhibitors, is recommended. [4]
- **Patient-Reported Outcomes:** The significant improvement in the SPRO score aligns clinical efficacy with patient satisfaction, a crucial endpoint for a condition that profoundly impacts quality of life. [2]

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To cite this document: Smolecule. [Deuruxolitinib clinical trial protocol THRIVE-AA1 THRIVE-AA2].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b3469398#deuruxolitinib-clinical-trial-protocol-thrive-aa1-thrive-aa2>]

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